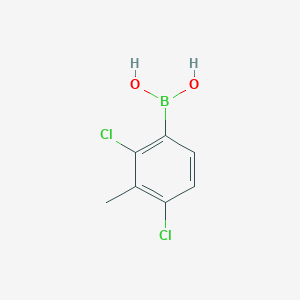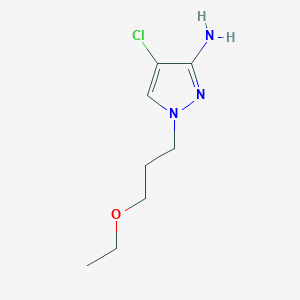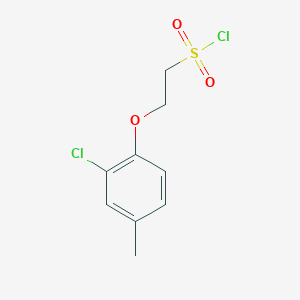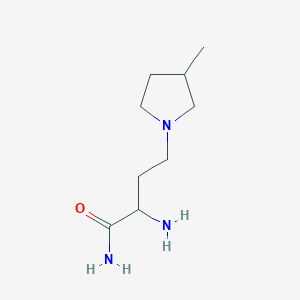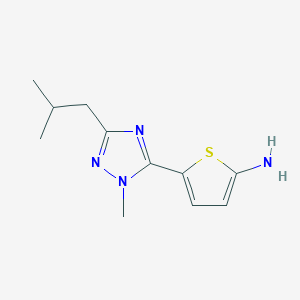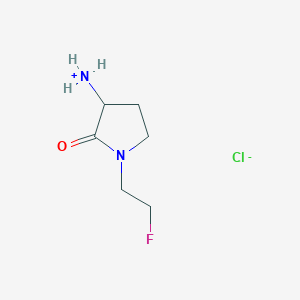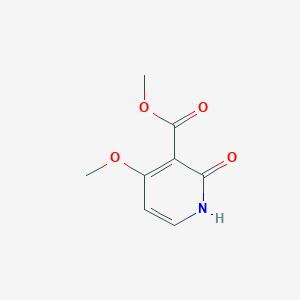
3-Chloro-5-ethylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-ethylbenzoic acid is a derivative of benzoic acid, characterized by the presence of a chlorine atom attached to the third carbon atom and an ethyl group attached to the fifth carbon atom. This compound appears as a white crystalline powder with a slight odor and is widely used in scientific experiments and various industries.
Preparation Methods
3-Chloro-5-ethylbenzoic acid can be synthesized through several methods:
Chlorination and Esterification of Ethyl Benzoate: This method involves the chlorination of ethyl benzoate followed by esterification to introduce the ethyl group.
Carboxylation of 3-Chloro-5-ethylbenzoyl Chloride: This method involves the carboxylation of 3-chloro-5-ethylbenzoyl chloride to form the desired product.
Chemical Reactions Analysis
3-Chloro-5-ethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include strong acids or bases, oxidizing agents, and reducing agents.
Scientific Research Applications
3-Chloro-5-ethylbenzoic acid has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in combination with other drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-ethylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to alterations in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Chloro-5-ethylbenzoic acid can be compared with other benzoic acid derivatives, such as:
3-Chlorobenzoic Acid: Similar structure but lacks the ethyl group.
5-Ethylbenzoic Acid: Similar structure but lacks the chlorine atom.
3-Chloro-4-methylbenzoic Acid: Contains a methyl group instead of an ethyl group.
The presence of both the chlorine atom and the ethyl group in this compound makes it unique and contributes to its specific chemical properties and applications .
Properties
Molecular Formula |
C9H9ClO2 |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
3-chloro-5-ethylbenzoic acid |
InChI |
InChI=1S/C9H9ClO2/c1-2-6-3-7(9(11)12)5-8(10)4-6/h3-5H,2H2,1H3,(H,11,12) |
InChI Key |
MFUNAASCQALZQV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


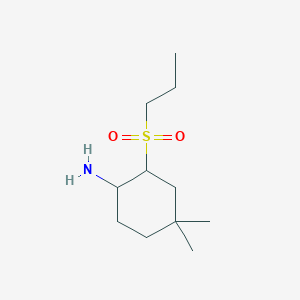
![8-(-lambda5-Diazynylidene)tricyclo[4.3.0.0,2,5]nonan-7-one](/img/structure/B13626794.png)
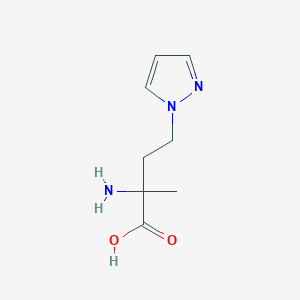
![2-Fluorobicyclo[1.1.1]pentane-1,3-dicarboxylicacid](/img/structure/B13626810.png)
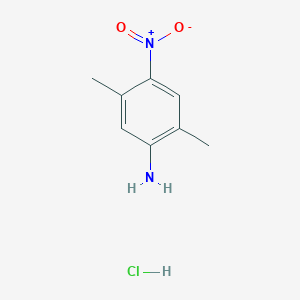

![n4-Ethyl-n4-isobutylbenzo[c][1,2,5]oxadiazole-4,7-diamine](/img/structure/B13626826.png)
